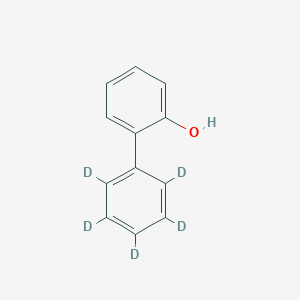
2-Phenylphenol-d5
Cat. No. B051906
Key on ui cas rn:
64420-98-0
M. Wt: 175.24 g/mol
InChI Key: LLEMOWNGBBNAJR-FSTBWYLISA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09309269B2
Procedure details


The reaction was conducted according to the General Procedure by heating 4-Et3Si-dibenzofuran (3, 141 mg, 0.5 mmol, 1 equiv.), KOt-Bu (112 mg, 1 mmol, 2 equiv.) and Et3SiH (401 microliters, 2.5 mmol, 5 equiv.) in 2 ml of toluene for 20 hours at 100° C. After acidic aqueous work up, the crude reaction mixture was purified by chromatography on silica using hexanes and hexanes-ether (10:1) to isolate 2-phenylphenol (2, 30 mg, 0.177 mmol, 35%), 2-triethylsilyl-6-phenylphenol (5, 37 mg, 0.134 mmol, 26%), 2-(3-triethylsilylphenyl)phenol (6, 17 mg, 0.063 mmol, 12%). Quantities of unconsumed 3 as well as products 1, 4 and 7 were obtained using post-chromatography GC-FID analysis of the corresponding mixed fractions.
Name
4-Et3Si dibenzofuran
Quantity
141 mg
Type
reactant
Reaction Step One




Name
Yield
35%

Yield
26%

Yield
12%
Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([Si:3]([CH2:19][CH3:20])([CH2:17][CH3:18])[C:4]1[C:9]2[O:10][C:11]3[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=3[C:8]=2[CH:7]=[CH:6][CH:5]=1)[CH3:2].CC([O-])(C)C.[K+].[SiH](CC)(CC)CC>C1(C)C=CC=CC=1>[C:12]1([C:8]2[CH:7]=[CH:6][CH:5]=[CH:4][C:9]=2[OH:10])[CH:11]=[CH:16][CH:15]=[CH:14][CH:13]=1.[CH2:17]([Si:3]([CH2:1][CH3:2])([CH2:19][CH3:20])[C:4]1[CH:5]=[CH:6][CH:7]=[C:8]([C:12]2[CH:13]=[CH:14][CH:15]=[CH:16][CH:11]=2)[C:9]=1[OH:10])[CH3:18].[CH2:17]([Si:3]([CH2:1][CH3:2])([CH2:19][CH3:20])[C:4]1[CH:9]=[C:8]([C:12]2[CH:13]=[CH:14][CH:15]=[CH:16][C:11]=2[OH:10])[CH:7]=[CH:6][CH:5]=1)[CH3:18] |f:1.2|
|
Inputs


Step One
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After acidic aqueous work up, the crude reaction mixture
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was purified by chromatography on silica
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(=CC=CC=C1)C1=C(C=CC=C1)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 0.177 mmol | |
| AMOUNT: MASS | 30 mg | |
| YIELD: PERCENTYIELD | 35% |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)[Si](C1=C(C(=CC=C1)C1=CC=CC=C1)O)(CC)CC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 0.134 mmol | |
| AMOUNT: MASS | 37 mg | |
| YIELD: PERCENTYIELD | 26% |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)[Si](C=1C=C(C=CC1)C1=C(C=CC=C1)O)(CC)CC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 0.063 mmol | |
| AMOUNT: MASS | 17 mg | |
| YIELD: PERCENTYIELD | 12% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
Patent
US09309269B2
Procedure details


The reaction was conducted according to the General Procedure by heating 4-Et3Si-dibenzofuran (3, 141 mg, 0.5 mmol, 1 equiv.), KOt-Bu (112 mg, 1 mmol, 2 equiv.) and Et3SiH (401 microliters, 2.5 mmol, 5 equiv.) in 2 ml of toluene for 20 hours at 100° C. After acidic aqueous work up, the crude reaction mixture was purified by chromatography on silica using hexanes and hexanes-ether (10:1) to isolate 2-phenylphenol (2, 30 mg, 0.177 mmol, 35%), 2-triethylsilyl-6-phenylphenol (5, 37 mg, 0.134 mmol, 26%), 2-(3-triethylsilylphenyl)phenol (6, 17 mg, 0.063 mmol, 12%). Quantities of unconsumed 3 as well as products 1, 4 and 7 were obtained using post-chromatography GC-FID analysis of the corresponding mixed fractions.
Name
4-Et3Si dibenzofuran
Quantity
141 mg
Type
reactant
Reaction Step One




Name
Yield
35%

Yield
26%

Yield
12%
Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([Si:3]([CH2:19][CH3:20])([CH2:17][CH3:18])[C:4]1[C:9]2[O:10][C:11]3[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=3[C:8]=2[CH:7]=[CH:6][CH:5]=1)[CH3:2].CC([O-])(C)C.[K+].[SiH](CC)(CC)CC>C1(C)C=CC=CC=1>[C:12]1([C:8]2[CH:7]=[CH:6][CH:5]=[CH:4][C:9]=2[OH:10])[CH:11]=[CH:16][CH:15]=[CH:14][CH:13]=1.[CH2:17]([Si:3]([CH2:1][CH3:2])([CH2:19][CH3:20])[C:4]1[CH:5]=[CH:6][CH:7]=[C:8]([C:12]2[CH:13]=[CH:14][CH:15]=[CH:16][CH:11]=2)[C:9]=1[OH:10])[CH3:18].[CH2:17]([Si:3]([CH2:1][CH3:2])([CH2:19][CH3:20])[C:4]1[CH:9]=[C:8]([C:12]2[CH:13]=[CH:14][CH:15]=[CH:16][C:11]=2[OH:10])[CH:7]=[CH:6][CH:5]=1)[CH3:18] |f:1.2|
|
Inputs


Step One
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After acidic aqueous work up, the crude reaction mixture
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was purified by chromatography on silica
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(=CC=CC=C1)C1=C(C=CC=C1)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 0.177 mmol | |
| AMOUNT: MASS | 30 mg | |
| YIELD: PERCENTYIELD | 35% |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)[Si](C1=C(C(=CC=C1)C1=CC=CC=C1)O)(CC)CC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 0.134 mmol | |
| AMOUNT: MASS | 37 mg | |
| YIELD: PERCENTYIELD | 26% |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)[Si](C=1C=C(C=CC1)C1=C(C=CC=C1)O)(CC)CC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 0.063 mmol | |
| AMOUNT: MASS | 17 mg | |
| YIELD: PERCENTYIELD | 12% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
